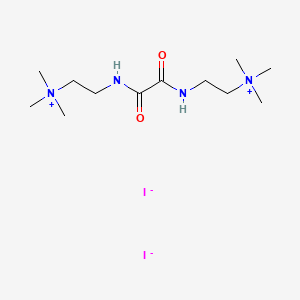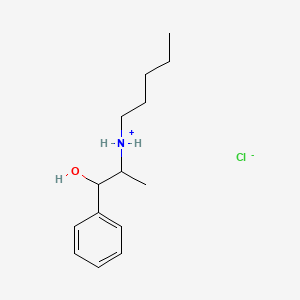
(+-)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety and a pentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the formation of the benzyl alcohol core. One common method involves the reaction of benzyl chloride with a suitable amine, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines.
Scientific Research Applications
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar chemical properties but lacking the pentylamino group.
Phenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
Ephedrine: Contains a similar benzyl alcohol moiety but has different substituents, leading to distinct pharmacological effects.
Uniqueness
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is unique due to its combination of a benzyl alcohol core with a pentylamino group, which imparts specific chemical and biological properties not found in simpler analogs
Properties
| 63990-97-6 | |
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
(1-hydroxy-1-phenylpropan-2-yl)-pentylazanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-4-8-11-15-12(2)14(16)13-9-6-5-7-10-13;/h5-7,9-10,12,14-16H,3-4,8,11H2,1-2H3;1H |
InChI Key |
UJRZYZOZJMDYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)


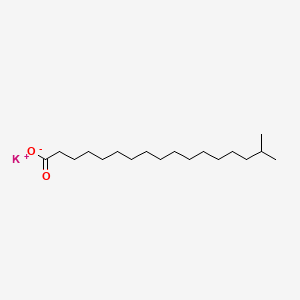

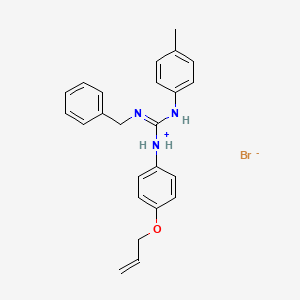
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
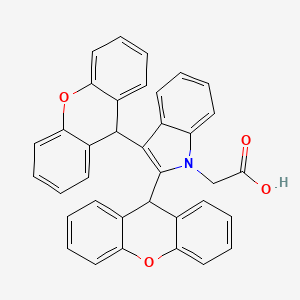
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

